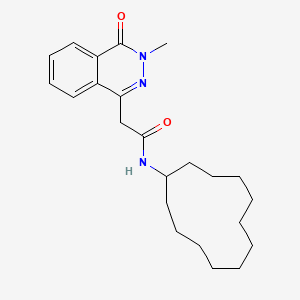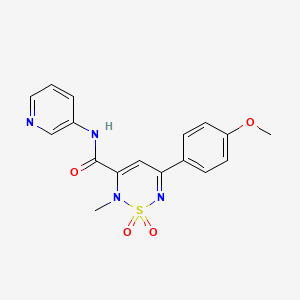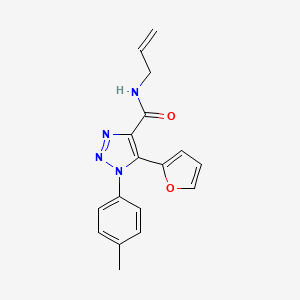
2-(1-hexyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione
説明
2-(1-hexyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione, also known as HPPD inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in agriculture and medicine. The compound is synthesized using various methods and has been extensively studied to understand its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments.
科学的研究の応用
2-(1-hexyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione inhibitor has been extensively studied for its potential applications in agriculture and medicine. In agriculture, 2-(1-hexyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione inhibitor is used as a herbicide to control weeds in various crops, including corn, soybeans, and wheat. The compound works by inhibiting the activity of 2-(1-hexyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione enzyme, which is essential for the biosynthesis of carotenoids and plastoquinones in plants. In medicine, 2-(1-hexyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione inhibitor has been studied for its potential applications in treating various diseases, such as cancer and Alzheimer's disease. The compound has been shown to inhibit the activity of 2-(1-hexyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione enzyme in human cells, which is essential for the biosynthesis of ubiquinone, a vital component of the electron transport chain.
作用機序
2-(1-hexyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione inhibitor works by inhibiting the activity of 2-(1-hexyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione enzyme, which is essential for the biosynthesis of carotenoids and plastoquinones in plants and ubiquinone in human cells. The inhibition of 2-(1-hexyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione enzyme leads to the accumulation of toxic intermediates, which results in the death of plant cells or human cells, depending on the application.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-hexyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione inhibitor depend on the application. In agriculture, 2-(1-hexyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione inhibitor causes the death of plant cells, leading to the control of weeds in crops. In medicine, 2-(1-hexyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione inhibitor has been shown to inhibit the growth of cancer cells and reduce the accumulation of amyloid-beta, a protein associated with Alzheimer's disease.
実験室実験の利点と制限
2-(1-hexyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione inhibitor has several advantages and limitations for lab experiments. One of the advantages is that it is a potent inhibitor of 2-(1-hexyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione enzyme, making it useful for studying the biosynthesis of carotenoids, plastoquinones, and ubiquinone. However, one of the limitations is that it is a toxic compound, and its use requires careful handling and disposal.
将来の方向性
There are several future directions for research on 2-(1-hexyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione inhibitor. One of the directions is to study the potential applications of the compound in treating other diseases, such as Parkinson's disease and Huntington's disease. Another direction is to develop new synthesis methods for 2-(1-hexyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione inhibitor that are more efficient and environmentally friendly. Additionally, further studies are needed to understand the biochemical and physiological effects of 2-(1-hexyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione inhibitor in plants and human cells, which could lead to the development of new herbicides and drugs.
特性
IUPAC Name |
2-(1-hexylpyridin-4-ylidene)indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-2-3-4-7-12-21-13-10-15(11-14-21)18-19(22)16-8-5-6-9-17(16)20(18)23/h5-6,8-11,13-14H,2-4,7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYINZKOECIVEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C=CC(=C2C(=O)C3=CC=CC=C3C2=O)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24806218 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(1-Hexylpyridin-4-ylidene)indene-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4540512.png)

![N-(2,4-dimethoxyphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4540530.png)
![2-(2-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)ethanol](/img/structure/B4540532.png)
![N-(4-ethylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4540542.png)
![N-mesityl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B4540556.png)

![N-(2-furylmethyl)-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4540567.png)

![3-{[(4-{[(3,5-dichlorophenyl)amino]sulfonyl}phenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4540582.png)


![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-3-pyridinylpropanamide](/img/structure/B4540601.png)
